Cas no 1482206-52-9 (4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol)

4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol 化学的及び物理的性質
名前と識別子
-
- 4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol
- JSCHONHLDDABSX-UHFFFAOYSA-N
- SCHEMBL15528364
- [4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
- 1482206-52-9
- EN300-7355377
-
- インチ: 1S/C11H13F3O/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6,15H,7H2,1-2H3
- InChIKey: JSCHONHLDDABSX-UHFFFAOYSA-N
- SMILES: C1(CO)=CC=C(C(C)(C)C(F)(F)F)C=C1
計算された属性
- 精确分子量: 218.09184952g/mol
- 同位素质量: 218.09184952g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.171±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 239.5±40.0 °C(Predicted)
- 酸度系数(pKa): 14.29±0.10(Predicted)
4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7355377-0.05g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95.0% | 0.05g |
$94.0 | 2025-03-11 | |
Enamine | EN300-7355377-0.1g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95.0% | 0.1g |
$140.0 | 2025-03-11 | |
Enamine | EN300-7355377-1.0g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95.0% | 1.0g |
$499.0 | 2025-03-11 | |
Aaron | AR028LAE-100mg |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95% | 100mg |
$218.00 | 2025-02-16 | |
1PlusChem | 1P028L22-100mg |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95% | 100mg |
$228.00 | 2024-06-20 | |
Aaron | AR028LAE-250mg |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95% | 250mg |
$300.00 | 2025-02-16 | |
1PlusChem | 1P028L22-250mg |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95% | 250mg |
$300.00 | 2024-06-20 | |
1PlusChem | 1P028L22-1g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95% | 1g |
$679.00 | 2024-06-20 | |
Enamine | EN300-7355377-2.5g |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95.0% | 2.5g |
$978.0 | 2025-03-11 | |
1PlusChem | 1P028L22-500mg |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
1482206-52-9 | 95% | 500mg |
$525.00 | 2024-06-20 |
4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol 関連文献
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanolに関する追加情報
Chemical Profile of 4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol (CAS No. 1482206-52-9)
4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol, identified by its Chemical Abstracts Service Number (CAS No. 1482206-52-9), is a specialized organic compound that has garnered attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the class of fluorinated aromatic alcohols, which are widely studied for their potential applications in drug development, material science, and catalysis.
The molecular structure of 4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol features a benzene ring substituted with a hydroxymethyl group at the para position relative to a trifluoromethyl group at the ortho position. Additionally, the presence of a tert-butyl group further enhances its steric and electronic characteristics. This particular arrangement of substituents imparts distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been significant interest in fluorinated compounds due to their ability to modulate metabolic pathways and improve pharmacokinetic profiles in drug candidates. The fluorine atoms in 4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol contribute to its lipophilicity and metabolic stability, which are critical factors in the design of bioactive molecules. Furthermore, the tert-butyl group provides steric hindrance that can influence binding interactions with biological targets.
One of the most compelling aspects of 4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol is its potential as a building block for more complex molecules. Researchers have utilized this compound in the synthesis of novel heterocyclic derivatives and have explored its reactivity in various catalytic systems. For instance, studies have demonstrated its utility in cross-coupling reactions that are pivotal for constructing carbon-carbon bonds essential in pharmaceutical intermediates.
The pharmaceutical industry has been particularly interested in derivatives of 4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol due to their potential as lead compounds for treating various diseases. Recent preclinical studies have highlighted its role in developing inhibitors targeting enzymes involved in cancer metabolism. The trifluoromethyl group is known to enhance binding affinity and reduce susceptibility to metabolic degradation, making it an attractive feature for drug design.
Moreover, the compound's stability under various reaction conditions makes it suitable for large-scale synthesis processes. Industrial chemists have optimized protocols for its production using green chemistry principles to minimize waste and energy consumption. These advancements align with global efforts to promote sustainable chemical manufacturing practices.
The material science applications of 4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol are also noteworthy. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it valuable for high-performance materials used in electronics and aerospace industries. The fluorinated aromatic ring contributes to low surface energy properties, which are beneficial for applications requiring non-stick or hydrophobic characteristics.
In conclusion,4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol (CAS No. 1482206-52-9) represents a versatile compound with broad utility across multiple scientific disciplines. Its unique structural features make it an indispensable tool in synthetic chemistry and an attractive candidate for pharmaceutical development. As research continues to uncover new applications for fluorinated compounds,4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol is poised to play a significant role in advancing both academic and industrial innovation.
1482206-52-9 (4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol) Related Products
- 2228581-07-3((3-bromopyridin-2-yl)methanesulfonyl fluoride)
- 1251710-02-7(N-{1-(hydroxymethyl)cyclopropylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 2308463-69-4(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid)
- 1955514-60-9(4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)
- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)
- 941983-13-7(N-3-(2-oxopiperidin-1-yl)phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 2228706-54-3(4-2-(dimethylamino)-3,4-difluorophenylbutanal)
- 2639410-92-5(tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)
- 2383775-56-0(2-{(tert-butoxy)carbonylamino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid)
- 20367-31-1(N-(2-aminophenyl)-N'-methylthiourea)




